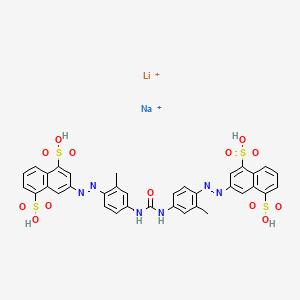
3,3'-(Carbonylbis(imino(2-methyl-p-phenylene)azo))bis(naphthalene-1,5-disulphonic) acid, lithium sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Carbonylbis(imino(2-methyl-p-phenylene)azo))bis(naphthalene-1,5-disulphonic) acid, lithium sodium salt is a complex organic compound with the molecular formula C35H28N6O13S4 . x Li . x Na. This compound is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industry.
Preparation Methods
The synthesis of 3,3’-(Carbonylbis(imino(2-methyl-p-phenylene)azo))bis(naphthalene-1,5-disulphonic) acid, lithium sodium salt involves multiple steps. The process typically starts with the diazotization of 2-methyl-p-phenylenediamine, followed by coupling with naphthalene-1,5-disulphonic acid. The final product is obtained by neutralizing the resulting compound with lithium and sodium salts .
Industrial production methods often involve large-scale batch processes, where the reaction conditions such as temperature, pH, and reaction time are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3,3’-(Carbonylbis(imino(2-methyl-p-phenylene)azo))bis(naphthalene-1,5-disulphonic) acid, lithium sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3,3’-(Carbonylbis(imino(2-methyl-p-phenylene)azo))bis(naphthalene-1,5-disulphonic) acid, lithium sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: The compound is used in staining techniques to visualize biological samples under a microscope.
Industry: The compound is widely used in the textile industry for dyeing fabrics and in the production of colored plastics.
Mechanism of Action
The mechanism of action of 3,3’-(Carbonylbis(imino(2-methyl-p-phenylene)azo))bis(naphthalene-1,5-disulphonic) acid, lithium sodium salt involves its ability to interact with various molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these molecules, thereby exerting its effects.
Comparison with Similar Compounds
Compared to other similar compounds, 3,3’-(Carbonylbis(imino(2-methyl-p-phenylene)azo))bis(naphthalene-1,5-disulphonic) acid, lithium sodium salt is unique due to its specific molecular structure and properties. Similar compounds include:
3,3’-(Carbonylbis(imino(3-methoxy-p-phenylene)azo))bis(benzenesulfonic acid): This compound has a similar structure but with different substituents, leading to different chemical and physical properties.
3,3’-(Carbonylbis(imino(2-methyl-p-phenylene)azo))bis(naphthalene-1,5-disulphonic) acid, sodium salt: This compound is similar but lacks the lithium component, which can affect its solubility and reactivity.
These comparisons highlight the uniqueness of 3,3’-(Carbonylbis(imino(2-methyl-p-phenylene)azo))bis(naphthalene-1,5-disulphonic) acid, lithium sodium salt in terms of its chemical properties and applications.
Properties
CAS No. |
83221-71-0 |
|---|---|
Molecular Formula |
C35H28LiN6NaO13S4+2 |
Molecular Weight |
898.9 g/mol |
IUPAC Name |
lithium;sodium;3-[[4-[[4-[(4,8-disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C35H28N6O13S4.Li.Na/c1-19-13-21(9-11-29(19)40-38-23-15-27-25(33(17-23)57(49,50)51)5-3-7-31(27)55(43,44)45)36-35(42)37-22-10-12-30(20(2)14-22)41-39-24-16-28-26(34(18-24)58(52,53)54)6-4-8-32(28)56(46,47)48;;/h3-18H,1-2H3,(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;/q;2*+1 |
InChI Key |
PEQFFHFKZDYQJR-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)N=NC3=CC4=C(C=CC=C4S(=O)(=O)O)C(=C3)S(=O)(=O)O)C)N=NC5=CC6=C(C=CC=C6S(=O)(=O)O)C(=C5)S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















